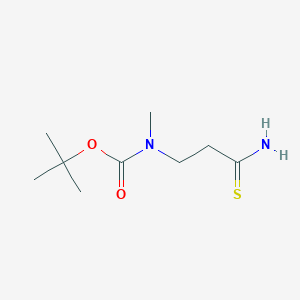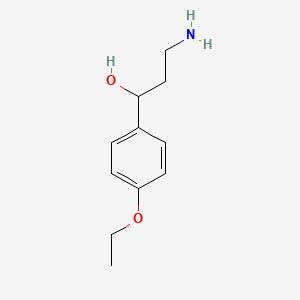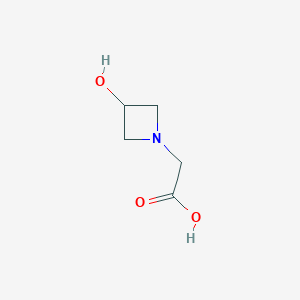
3-Bromo-5-cyclobutyl-1,2,4-oxadiazole
Übersicht
Beschreibung
“3-Bromo-5-cyclobutyl-1,2,4-oxadiazole” is a chemical compound that belongs to the class of 1,2,4-oxadiazoles . The 1,2,4-oxadiazole ring is a five-membered heterocyclic compound containing one oxygen and two nitrogen atoms . This class of compounds is known for its wide range of biological activities .
Synthesis Analysis
The synthesis of 1,3,4-oxadiazoles, which includes “3-Bromo-5-cyclobutyl-1,2,4-oxadiazole”, typically involves reactions of acid hydrazides (or hydrazine) with acid chlorides/carboxylic acids and direct cyclization of diacylhydrazines using a variety of dehydrating agents such as phosphorous oxychloride, thionyl chloride, phosphorous pentaoxide, triflic anhydride, polyphosphoric acid, and direct reaction of acid with (N-isocyanimino-) triphenylphosphorane .
Molecular Structure Analysis
The molecular structure of “3-Bromo-5-cyclobutyl-1,2,4-oxadiazole” contains a total of 18 bonds. There are 11 non-H bonds, 5 multiple bonds, 1 rotatable bond, 5 aromatic bonds, 1 four-membered ring (cyclobutyl), and 1 five-membered ring (1,2,4-oxadiazole) .
Chemical Reactions Analysis
The carbonyl, nitro, and 1,3,4-oxadiazole functionalities in the synthesized derivatives of 1,3,4-oxadiazoles, including “3-Bromo-5-cyclobutyl-1,2,4-oxadiazole”, play a very important role in ligand-receptor interaction for the creation of numerous hydrogen bonds .
Wissenschaftliche Forschungsanwendungen
Medicine: Antimicrobial Agents
The 1,2,4-oxadiazole nucleus, to which 3-Bromo-5-cyclobutyl-1,2,4-oxadiazole belongs, has been extensively studied for its antimicrobial properties . These compounds have shown potential as anti-infective agents with activities against a range of bacteria, viruses, and other pathogens. The bromo and cyclobutyl groups may further enhance these properties, making this compound a candidate for developing new antimicrobial drugs.
Agriculture: Plant Protection
In agriculture, oxadiazole derivatives are known for their herbicidal, insecticidal, and fungicidal activities . 3-Bromo-5-cyclobutyl-1,2,4-oxadiazole could be explored as a plant protection agent, potentially offering a new tool for controlling pests and diseases that affect crops, thus contributing to food security.
Materials Science: Optoelectronic Devices
Oxadiazoles are promising scaffolds for materials science applications, including OLEDs (organic light-emitting diodes) and other optoelectronic devices . The unique structure of 3-Bromo-5-cyclobutyl-1,2,4-oxadiazole might be utilized in the design of materials with specific electronic properties, such as charge transport or light emission.
Biochemistry: Enzyme Inhibition
The oxadiazole ring is a common motif in enzyme inhibitors3-Bromo-5-cyclobutyl-1,2,4-oxadiazole could serve as a lead compound in the design of new inhibitors targeting enzymes crucial for the survival of pathogens or cancer cells .
Pharmacology: Anticancer Research
1,3,4-Oxadiazoles have shown a broad spectrum of biological activity, including antitumor properties . As a structurally unique derivative, 3-Bromo-5-cyclobutyl-1,2,4-oxadiazole may be investigated for its cytotoxic effects against various cancer cell lines, potentially leading to the development of new anticancer medications.
Wirkmechanismus
The mechanism of action of 1,3,4-oxadiazole derivatives, including “3-Bromo-5-cyclobutyl-1,2,4-oxadiazole”, involves various mechanisms such as the inhibition of growth factors, enzymes, and kinases, contributing to their antiproliferative effects . The activity of different 1,3,4-oxadiazole conjugates were tested on different cell lines of different types of cancer. It is demonstrated that 1,3,4-oxadiazole hybridization with other anticancer pharmacophores have different mechanisms of action by targeting various enzymes (thymidylate synthase, HDAC, topoisomerase II, telomerase, thymidine phosphorylase) and many of the proteins that contribute to cancer cell proliferation .
Zukünftige Richtungen
The future directions for “3-Bromo-5-cyclobutyl-1,2,4-oxadiazole” and other 1,3,4-oxadiazole derivatives involve further exploration of their biological activities and potential applications in drug discovery . The focus of future research could be on the development of novel 1,3,4-oxadiazole-based drugs, with structural modifications to ensure high cytotoxicity towards malignant cells .
Eigenschaften
IUPAC Name |
3-bromo-5-cyclobutyl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O/c7-6-8-5(10-9-6)4-2-1-3-4/h4H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSTMGFYKJQTKSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=NC(=NO2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-cyclobutyl-1,2,4-oxadiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![tert-butyl N-[3-(aminomethyl)pentan-3-yl]carbamate](/img/structure/B1443496.png)

![1-[(3-Bromophenyl)methyl]azetidin-3-ol](/img/structure/B1443501.png)
![tert-butyl N-[(3-methylpiperidin-2-yl)methyl]carbamate](/img/structure/B1443502.png)


![2-[(2-Fluorophenyl)methoxy]pyridine-3-carboxylic acid](/img/structure/B1443505.png)
![1-(Pyrrolidin-1-ylmethyl)-6-azaspiro[2.5]octane](/img/structure/B1443508.png)

